4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (4-CPCA) is a versatile organic compound that has a wide range of applications in the field of scientific research. It is a derivative of thiadiazole, a ring-shaped heterocyclic compound, and has been used in a variety of laboratory experiments and studies.
Scientific Research Applications
Synthesis of Antimicrobial Agents : The compound has been used in the synthesis of antimicrobial agents. For instance, Sah et al. (2014) demonstrated its application in creating formazans with antimicrobial properties against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014).
Antiviral Activity : Chen et al. (2010) synthesized derivatives of this compound and evaluated their antiviral activities, finding that some possess anti-tobacco mosaic virus activity (Chen et al., 2010).
Heterocyclic System Synthesis : Kropotina et al. (2008) utilized it for the synthesis of a previously unreported heterocyclic system, namely [1,2,3]thiadiazolo[5,4-e][1,4]oxazepine (Kropotina et al., 2008).
Fungicide Development : Fan et al. (2010) explored its use in the synthesis of fungicides, identifying compounds with potential wide spectrum of fungicide activity (Fan et al., 2010).
Potential Antineoplastic Agents : Looker and Wilson (1965) synthesized 1,2,3-thiadiazole-4-carboxylic acid and explored its derivatives as potential antineoplastic agents (Looker & Wilson, 1965).
Synthesis of Antimicrobial Compounds : Purohit et al. (2011) synthesized a series of compounds including 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with significant antimicrobial activity (Purohit et al., 2011).
properties
IUPAC Name |
4-(3-chlorophenyl)thiadiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQOQXQVZCIMMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(SN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.